7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one
Description
7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound featuring a fused isoxazole-pyridazinone core. The molecule is substituted with a bromine atom at position 7 and a methoxymethyl group at position 2. The bromine atom and methoxymethyl group likely influence its electronic, steric, and solubility properties, which are critical for interactions with biological targets.
Properties
Molecular Formula |
C7H6BrN3O3 |
|---|---|
Molecular Weight |
260.04 g/mol |
IUPAC Name |
7-bromo-3-(methoxymethyl)-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one |
InChI |
InChI=1S/C7H6BrN3O3/c1-13-2-3-4-5(14-11-3)6(8)9-10-7(4)12/h2H2,1H3,(H,10,12) |
InChI Key |
IVBRVOYOTHVUDN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NOC2=C1C(=O)NN=C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-aminoisoxazole with 1,3-dielectrophiles under reflux conditions in pyridine . This method allows for the formation of the isoxazolopyridine system, which can then be brominated and methoxymethylated to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated synthesis and purification systems can streamline the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The isoxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in drug discovery and development.
Biological Studies: The compound’s biological activities, such as antitumor and antimicrobial properties, are of interest in various research fields.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Structural and Substituent Analysis
The activity and physicochemical properties of isoxazolo[4,5-d]pyridazin-4(5H)-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Selected Isoxazolo[4,5-d]pyridazin-4(5H)-one Derivatives
Key Observations:
- Bromine at Position 7 : Common in multiple analogs (e.g., ), bromine’s electron-withdrawing nature may stabilize the ring system or modulate electronic interactions with biological targets.
- Methoxymethyl vs.
- Aryl vs. Alkyl Substituents : Aryl groups (e.g., dimethoxyphenyl in ) may confer distinct binding profiles due to π-π interactions, whereas alkyl chains favor lipophilicity.
Pharmacological Activity
Analgesic Activity:
Derivatives such as 4a, 4f, 4g, and 4i (25 mg/kg) demonstrated morphine-like analgesic effects in hot-plate and acetic acid writhing tests .
Antimicrobial Potential:
Thiosemicarbazides and s-triazoles derived from isoxazolo[4,5-d]pyridazin-4(5H)-ones showed antimicrobial activity against pathogens like Staphylococcus aureus . The bromine atom’s role in enhancing antimicrobial potency has been documented in other halogenated compounds, though direct evidence for the target molecule is lacking.
Biological Activity
7-Bromo-3-(methoxymethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one is a heterocyclic compound with notable biological activities. Its unique structure, characterized by a bromine atom and a methoxymethyl group, positions it as a candidate for various therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C₇H₆BrN₃O₃
- Molecular Weight : 260.050 g/mol
- CAS Number : 2088729-34-2
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting its potential application in treating infections caused by resistant microbes. The mechanism of action is thought to involve interference with bacterial enzyme function or cell membrane integrity.
Antifungal Activity
In vitro studies have demonstrated that this compound possesses antifungal activity against several pathogenic fungi. The specific interactions with fungal cell membranes or metabolic pathways are areas of ongoing investigation.
Anticancer Properties
The anticancer potential of this compound has been explored in various cancer cell lines. Notably, it has shown promise in inhibiting proliferation and inducing apoptosis in cancer cells. The compound's ability to modulate signaling pathways involved in cancer progression is a focal point for future studies.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within cells. This binding can modulate biochemical pathways that are crucial for disease progression.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 7-Bromo-3-methylisoxazolo[4,5-D]pyridazin-4(5H)-one | Methyl group instead of methoxymethyl | Potentially different biological activity |
| 7-Bromo-[1,2,5]selenadiazolo[3,4-d]pyridazin-4(5H)-one | Contains selenium instead of oxygen | Unique electronic properties due to selenium |
| 7-Bromo-3-(chloromethyl)isoxazolo[4,5-D]pyridazin-4(5H)-one | Chloromethyl group instead of methoxymethyl | Varying reactivity due to chlorine presence |
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL.
- Antifungal Activity Assessment : In another study focusing on phytopathogenic fungi, the compound exhibited moderate to high antifungal activity against species such as Fusarium and Aspergillus.
- Cancer Cell Line Studies : Research involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with the compound resulted in a reduction of cell viability by over 50% at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
